An In-Depth Technical Guide to 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS 1087761-42-9)
An In-Depth Technical Guide to 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS 1087761-42-9)
Introduction
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is a substituted aromatic amino acid derivative. As a bifunctional molecule, featuring both a carboxylic acid and a primary aminomethyl group, it represents a versatile building block for organic synthesis. Its rigid benzene core, decorated with specific functional groups in a defined regioisomeric arrangement, makes it a valuable scaffold for constructing more complex molecules in medicinal chemistry and materials science. While this specific isomer (CAS 1087761-42-9) is not as extensively documented as its close relatives, such as the antifibrinolytic agent 4-(aminomethyl)benzoic acid, its unique structure offers distinct steric and electronic properties for exploration.[1][2]
This guide provides a comprehensive technical overview, synthesizing data from analogous compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. We will delve into the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system for researchers.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of any chemical research. The key identifiers and predicted physicochemical properties for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are summarized below.
Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1087761-42-9 | [3] |
| IUPAC Name | 3-(aminomethyl)-4-methylbenzoic acid;hydrochloride | - |
| Molecular Formula | C₉H₁₂ClNO₂ | [3] |
| Molecular Weight | 201.65 g/mol | [3] |
| MDL Number | MFCD28145548 | [3] |
| SMILES | O=C(O)C1=CC=C(C)C(CN)=C1.[H]Cl | [3] |
Physicochemical Data
The hydrochloride salt form significantly enhances the aqueous solubility and stability of the parent compound, making it highly suitable for various synthetic and biological applications.[4]
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | Predicted based on related compounds. |
| Solubility | Soluble in water, methanol. | The hydrochloride salt increases polarity and solubility in protic solvents. |
| Storage | Store at 2-8 °C, keep dry. | Recommended to prevent degradation and moisture absorption. |
Chemical Structure
The structure features a benzoic acid core with a methyl group at position 4 and an aminomethyl group at position 3. This ortho/meta relationship influences the molecule's conformation and reactivity.
Caption: Chemical structure of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.
Synthesis and Purification
While specific literature for the synthesis of CAS 1087761-42-9 is sparse, a robust and logical pathway can be designed based on well-established transformations of analogous molecules.[5][6] The most efficient strategy involves the catalytic reduction of a nitrile precursor, which is a common and high-yielding method for producing benzylamines.
Proposed Retrosynthetic Pathway
The synthesis logically begins from 3-cyano-4-methylbenzoic acid. The key transformation is the reduction of the nitrile group to a primary amine. Performing this reaction in an acidic medium or introducing hydrochloric acid during workup directly yields the desired hydrochloride salt.
Caption: A direct, one-step reduction pathway to the target compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of 3-cyano-4-methylbenzoic acid. The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) is crucial as it allows for easy removal by filtration and is highly efficient for nitrile reduction. The acidic environment (HCl) ensures the direct formation of the hydrochloride salt, preventing potential side reactions like secondary amine formation and aiding in purification.
Materials:
-
3-cyano-4-methylbenzoic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite™ or a similar filter aid
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 3-cyano-4-methylbenzoic acid (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the wet 10% Pd/C catalyst (approx. 5-10 mol %). Rationale: The wet catalyst is safer to handle and prevents ignition of flammable solvents.
-
Solvent Addition: Add anhydrous ethanol to dissolve/suspend the starting material, followed by a stoichiometric amount of concentrated HCl (1.0-1.1 eq). Rationale: Ethanol is an excellent solvent for both the starting material and hydrogen gas. HCl protonates the resulting amine in situ.
-
Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with H₂ (typically 50-100 psi, but consult literature for similar reductions).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) for 4-12 hours. Rationale: Heat and agitation increase the reaction rate by improving the contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Optionally, progress can be checked by TLC or LC-MS on a carefully depressurized and sampled aliquot.
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with small portions of ethanol. Rationale: Celite provides a fine filter bed that prevents the catalyst from passing through, ensuring a metal-free product solution.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product, 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, will precipitate.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or methanol/diethyl ether, to obtain a pure white solid. Dry the final product under vacuum.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete characterization profile.
Caption: A standard workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (in D₂O or DMSO-d₆):
-
Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~7.5-8.2 ppm). The proton at C2 (between the two substituents) will likely be a singlet or a narrow doublet. The protons at C5 and C6 will be doublets, showing coupling to each other.
-
Methylene Protons (2H): A singlet around ~4.0-4.2 ppm, corresponding to the -CH₂-NH₃⁺ group. The signal may be broadened due to exchange.
-
Methyl Protons (3H): A sharp singlet around ~2.2-2.4 ppm for the Ar-CH₃ group.
-
Amine/Acid Protons: These are exchangeable and may appear as broad signals or not be observed, especially in D₂O.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Carbonyl Carbon (1C): Signal expected around ~168-172 ppm.
-
Aromatic Carbons (6C): Six distinct signals expected in the ~125-145 ppm range.
-
Methylene Carbon (1C): Signal for the -CH₂- group around ~40-45 ppm.
-
Methyl Carbon (1C): Signal for the -CH₃ group around ~18-22 ppm.
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.
-
Expected Ion: In positive ion mode, the expected peak would be for the free base cation [M+H]⁺.
-
m/z Calculation: (C₉H₁₁NO₂) + H⁺ = 165.08 + 1.01 = 166.09 Da . The presence of a strong signal at this m/z value confirms the molecular mass of the parent compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final product.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylic acid functionalities.
-
Detector: UV detector set at a wavelength where the benzene ring absorbs, typically ~254 nm.
-
Purity Assessment: Purity is calculated based on the area percentage of the main product peak relative to all other peaks.
-
Applications and Research Potential
While direct applications of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are not widely reported, its structure suggests significant potential as a versatile intermediate in several fields.
-
Medicinal Chemistry: The compound serves as a constrained scaffold that can be elaborated to target various biological systems. Its isomers are known to have significant biological activity; for example, 4-(aminomethyl)benzoic acid is an antifibrinolytic agent that inhibits plasminogen activation.[2] By analogy, this molecule could be used to synthesize:
-
Novel Enzyme Inhibitors: The carboxylic acid and amine groups can be used to mimic substrate interactions within an enzyme's active site.
-
Peptide Mimetics: The rigid aromatic core can replace flexible peptide bonds to create more stable and potent therapeutic agents.
-
Scaffolds for Focused Libraries: It can be used as a starting point for creating libraries of compounds for screening against various drug targets.
-
-
Materials Science: Aminobenzoic acids are common monomers for the synthesis of high-performance polymers like aramids. This specific isomer could be used to synthesize specialty polyamides with unique solubility and thermal properties conferred by the ortho-methyl group.[6]
Safety and Handling
No specific GHS classification exists for this exact CAS number. However, based on closely related structures like 3-(aminomethyl)benzoic acid hydrochloride, the following hazards should be assumed.[7]
-
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS 1087761-42-9) is a valuable chemical intermediate whose full potential is yet to be explored. This guide provides a robust, scientifically-grounded framework for its synthesis via catalytic hydrogenation and its comprehensive characterization using modern analytical techniques. By understanding its properties and potential applications in fields ranging from drug discovery to polymer science, researchers are well-equipped to utilize this unique molecular building block in the development of novel molecules and materials.
References
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PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Angewandte Chemie International Edition. (n.d.). Supporting Information for an article. Retrieved from Wiley Online Library. [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (2012). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
-
PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
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